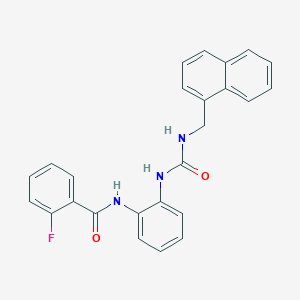![molecular formula C15H20N2O B2715193 1-Methyl-4-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]pyrrolidin-2-one CAS No. 2097894-01-2](/img/structure/B2715193.png)
1-Methyl-4-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]pyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-Methyl-4-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]pyrrolidin-2-one” is a complex organic compound. It is related to 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), an endogenous substance with high pharmacological potential and broad spectrum of action in the brain . 1MeTIQ has gained special interest as a neuroprotectant, and its ability to antagonize the behavioral syndrome produced by well-known neurotoxins .
Synthesis Analysis
The synthesis of related compounds like 1-Methyl-1,2,3,4-tetrahydroisoquinoline involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 .Molecular Structure Analysis
The molecular structure of 1-Methyl-1,2,3,4-tetrahydroisoquinoline, a related compound, has been reported. Its empirical formula is C10H13N and it has a molecular weight of 147.22 .科学的研究の応用
Neuroprotection
1MeTIQ has gained special interest as a neuroprotectant . It has the ability to antagonize the behavioral syndrome produced by well-known neurotoxins . This suggests that it could be used in the treatment of neurodegenerative diseases.
Antioxidant Properties
1MeTIQ is known to have free radicals scavenging properties . This means it can neutralize harmful free radicals in the body, potentially reducing oxidative stress and inflammation.
Monoamine Oxidase Inhibition
1MeTIQ is believed to inhibit monoamine oxidase (MAO), an enzyme that breaks down neurotransmitters such as dopamine . This could have implications for the treatment of psychiatric and neurological disorders.
Antagonism to the Glutamatergic System
1MeTIQ is thought to antagonize the glutamatergic system . This could be beneficial in conditions where glutamate toxicity is a problem, such as stroke or epilepsy.
Substance Abuse Treatment
1MeTIQ has shown potential as a drug for combating substance abuse . It has been found to attenuate craving in cocaine self-administered rats , suggesting it could be used in the treatment of addiction.
Dopamine Metabolism
1MeTIQ has effects on dopamine metabolism . This could have implications for disorders related to dopamine, such as Parkinson’s disease or schizophrenia.
作用機序
Target of Action
The primary target of 1-Methyl-4-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]pyrrolidin-2-one is the monoamine oxidase (MAO) enzymes, specifically MAO A/B . These enzymes play a crucial role in the metabolism of monoamines in the brain, including neurotransmitters such as dopamine and norepinephrine .
Mode of Action
1-Methyl-4-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]pyrrolidin-2-one acts as a reversible short-acting moderate inhibitor of MAO A/B . By inhibiting these enzymes, it prevents the breakdown of monoamine neurotransmitters, thereby increasing their availability in the brain .
Biochemical Pathways
1-Methyl-4-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]pyrrolidin-2-one affects the dopamine and norepinephrine metabolic pathways . By inhibiting MAO A/B, it shifts dopamine catabolism toward COMT-dependent O-methylation, leading to an increase in neurotransmitter levels in the brain .
Pharmacokinetics
It is known to be enzymatically formed in the brain by the 1-methyl-4-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]pyrrolidin-2-one synthesizing enzyme (1-metiqse)
Result of Action
The inhibition of MAO A/B by 1-Methyl-4-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]pyrrolidin-2-one results in neuroprotective activity . It has been shown to produce an antidepressant-like effect similar to the effect of imipramine . Moreover, it has the ability to antagonize the behavioral syndrome produced by well-known neurotoxins .
Action Environment
The action of 1-Methyl-4-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]pyrrolidin-2-one can be influenced by various environmental factors. For instance, the presence of other endogenous or exogenous substances in the brain can affect its efficacy and stability . .
特性
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-1-methylpyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O/c1-16-9-12(8-15(16)18)10-17-7-6-13-4-2-3-5-14(13)11-17/h2-5,12H,6-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULRAWOOJSYWUPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC1=O)CN2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(Tert-butyl)-3-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)urea](/img/structure/B2715110.png)
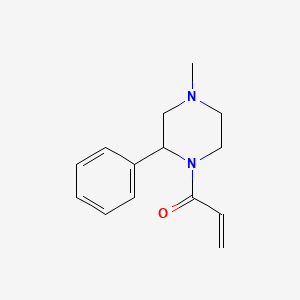

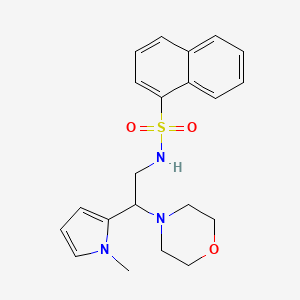
![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-[(methoxyimino)methyl]-2-phenylacetamide](/img/structure/B2715119.png)
![N-(2-(6-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2715120.png)
![2-Chloro-N-[[6-(4-ethylpiperazin-1-yl)pyridin-3-yl]methyl]propanamide](/img/structure/B2715121.png)
![3-methyl-6-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}-3,4-dihydropyrimidin-4-one](/img/structure/B2715122.png)
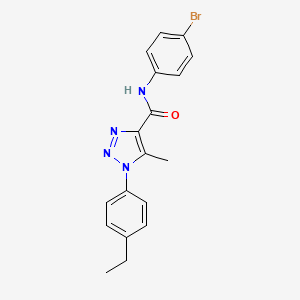
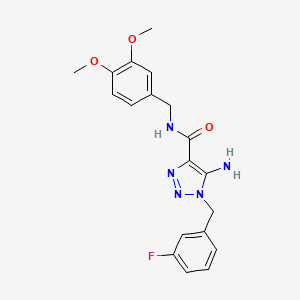

![3-[(2-Carboxyethyl)carbamoyl]propanoic acid](/img/structure/B2715131.png)
![4-acetyl-N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2715132.png)
